SB-590885

Description

Properties

IUPAC Name |

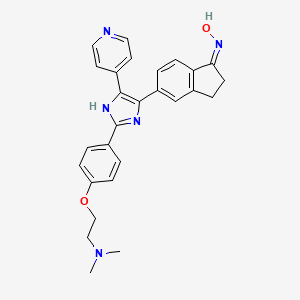

(NZ)-N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30)/b31-24- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSAQOINCGAULQ-QLTSDVKISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)/C(=N\O)/CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB-590885

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-590885 is a potent and selective small-molecule inhibitor of the B-Raf serine/threonine kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Activating mutations in the BRAF gene, particularly the V600E substitution, are prevalent in a variety of human cancers, leading to constitutive activation of the MAPK pathway and driving tumorigenesis. This compound exhibits significant therapeutic potential by targeting this oncogenic driver. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, and detailed protocols for key experimental assays used in its characterization.

Core Mechanism of Action: B-Raf Inhibition

This compound is a triarylimidazole compound that functions as an ATP-competitive inhibitor of B-Raf kinase.[1][4] Crystallographic studies have revealed that this compound binds to the ATP-binding pocket of the B-Raf kinase domain, stabilizing it in an active conformation.[1][4] This binding mode is distinct from other multi-kinase inhibitors like BAY43-9006.[1][2] By occupying the ATP binding site, this compound prevents the phosphorylation of MEK1/2, the downstream substrate of B-Raf, thereby inhibiting the entire MAPK signaling cascade.[1] This leads to a reduction in the phosphorylation of ERK1/2, the final kinase in this pathway, which in turn modulates gene expression to decrease cell proliferation and survival.[1][5]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Inhibition Constant (Kᵢ) | Dissociation Constant (Kᵈ) |

| B-Raf | 0.16 nM[2][3] | 0.3 nM[5][6] |

| c-Raf | 1.72 nM[2][3] | - |

Data compiled from multiple sources.[2][3][5][6]

Table 2: Cellular Activity of this compound in B-RafV600E Mutant Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ (ERK Phosphorylation) | EC₅₀ (Proliferation) |

| Colo205 | Colon | 28 nM[2] | 0.1 µM[2] |

| HT29 | Colon | 58 nM[2] | 0.87 µM[2] |

| A375P | Melanoma | 290 nM[2] | 0.37 µM[2] |

| SKMEL28 | Melanoma | 58 nM[2] | 0.12 µM[2] |

| MALME-3M | Melanoma | 190 nM[2] | 0.15 µM[2] |

EC₅₀ values represent the concentration of this compound required to inhibit 50% of the respective cellular process.[2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments.

Detailed Experimental Protocols

In Vitro B-Raf Kinase Assay

This assay determines the direct inhibitory effect of this compound on B-Raf kinase activity.

Materials:

-

Recombinant human B-Raf (V600E) enzyme

-

MEK1 (inactive) as substrate

-

ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100)

-

This compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of diluted B-Raf enzyme solution to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the MEK1 substrate and ATP. The final ATP concentration should be at or near its Kₘ for B-Raf.

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the reaction and measure kinase activity using a luminescence-based method that quantifies ADP production (e.g., ADP-Glo™).

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation (MTT) Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

B-Raf V600E mutant cancer cell line (e.g., A375, Colo205)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium and incubate overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle-only control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value.

Western Blot Analysis of ERK Phosphorylation

This method is used to directly measure the inhibition of the MAPK pathway in cells treated with this compound.

Materials:

-

B-Raf V600E mutant cancer cell line

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the primary antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

In Vivo Xenograft Tumor Model

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., athymic nude or NOD/SCID)

-

B-Raf V600E mutant cancer cell line (e.g., A375P)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further pharmacodynamic analysis (e.g., Western blot for p-ERK).

Conclusion

This compound is a highly potent and selective inhibitor of B-Raf kinase, particularly the oncogenic V600E mutant. Its mechanism of action involves the direct inhibition of B-Raf's catalytic activity, leading to the suppression of the MAPK signaling pathway, and consequently, the inhibition of cancer cell proliferation and tumor growth.[1][2] The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other B-Raf inhibitors. While this compound itself has shown poor pharmacokinetic properties, it has been an invaluable tool compound for validating B-Raf as a therapeutic target and for the development of subsequent generations of B-Raf inhibitors that are now clinically approved.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

SB-590885: An In-depth Technical Guide for Researchers

SB-590885 is a potent and selective small-molecule inhibitor of the B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its evaluation. It is intended for researchers, scientists, and drug development professionals working in oncology and cell signaling.

Core Concepts and Mechanism of Action

This compound is a triarylimidazole compound that selectively targets the ATP-binding pocket of the B-Raf kinase.[2][3] Its primary mechanism of action involves the inhibition of B-Raf kinase activity, which in turn blocks the downstream phosphorylation of MEK and ERK, key kinases in the MAPK/ERK pathway.[1] This pathway, when constitutively activated by mutations in the BRAF gene (such as the common V600E mutation), is a major driver of cell proliferation and survival in several cancers, particularly melanoma.[1][2]

A notable characteristic of this compound is its ability to stabilize the active conformation of the B-Raf kinase domain.[2][3] This contrasts with other multi-kinase inhibitors that may bind to the inactive conformation. By selectively targeting the oncogenic, constitutively active form of B-Raf, this compound demonstrates a therapeutic index against tumors harboring these mutations.[2][3]

However, in cells with wild-type B-Raf, this compound can lead to a paradoxical activation of the MAPK pathway. This phenomenon is believed to occur through the inhibitor-induced dimerization of Raf kinases, leading to the transactivation of uninhibited Raf protomers.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: Biochemical Activity of this compound Against Raf Kinases

| Target | Assay Type | Value (nM) | Reference |

| B-Raf (V600E) | Ki app | 0.16 ± 0.03 | [3] |

| c-Raf | Ki app | 1.72 ± 0.65 | [3] |

| B-Raf (WT) | IC50 | ~15 | [4] |

| ARAF | IC50 | ~15 | [4] |

| CRAFSSDD | IC50 | 2.5 | [4] |

Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | BRAF Status | IC50 (µM) | Reference |

| Malignant Melanoma Cells (with B-Raf V600E) | Melanoma | V600E | Preferential Inhibition | [1] |

| Colorectal Cancer Cells (with B-Raf V600E) | Colorectal Cancer | V600E | Preferential Inhibition | [1] |

| Primary Melanoma Spheroids (with B-Raf V600E) | Melanoma | V600E | Preferential Inhibition | [1] |

Note: More comprehensive IC50 data across a wider panel of cancer cell lines would be beneficial for a complete understanding of this compound's activity spectrum.

Table 3: Kinase Selectivity Profile of this compound

| Kinase Panel | Number of Kinases | Activity | Reference |

| Human Kinome Representatives | 48 | Minimal off-target activity | [3] |

Note: Specific inhibition values against the 48 other kinases were not detailed in the provided search results.

Table 4: In Vivo Efficacy of this compound

| Model | Treatment | Outcome | Reference |

| A375P Xenograft | 50 mg/kg daily for 21 days | Inhibition of tumorigenicity | [3] |

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) for this compound were not available in the search results. This information is crucial for designing and interpreting in vivo studies.

Signaling Pathways and Experimental Workflows

B-Raf Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of intervention by this compound.

Experimental Workflow for Kinase Inhibition Assay

This diagram outlines a typical workflow for an in vitro kinase assay to determine the inhibitory potential of this compound.

Experimental Workflow for Western Blot Analysis of ERK Phosphorylation

This diagram details the steps involved in assessing the effect of this compound on ERK phosphorylation in cells.

Experimental Protocols

In Vitro B-Raf Kinase Inhibition Assay (TR-FRET)

This protocol is adapted from methodologies used for similar kinase assays.[4]

Objective: To determine the IC50 value of this compound against B-Raf kinase.

Materials:

-

Recombinant human B-Raf (V600E) enzyme

-

Biotinylated MEK1 substrate

-

ATP

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

-

Europium-labeled anti-phospho-MEK1/2 antibody (donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

-

384-well low-volume plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Reagent Preparation:

-

Dilute B-Raf enzyme in assay buffer to the working concentration.

-

Prepare a solution of biotinylated MEK1 substrate and ATP in assay buffer.

-

-

Assay Reaction:

-

Add this compound dilutions or vehicle control (DMSO) to the wells of the 384-well plate.

-

Add the B-Raf enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the MEK1 substrate and ATP solution.

-

Incubate the reaction mixture at 30°C for the desired reaction time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a detection solution containing EDTA, the Europium-labeled anti-phospho-MEK1/2 antibody, and the streptavidin-conjugated acceptor fluorophore.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot for ERK Phosphorylation

This protocol provides a general framework for assessing the cellular activity of this compound.

Objective: To determine the effect of this compound on the phosphorylation of ERK in cancer cells.

Materials:

-

Human cancer cell line with BRAF V600E mutation (e.g., A375 melanoma cells)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

-

Cell Viability Assay (MTT)

This protocol is a standard method to assess the effect of this compound on cell proliferation.

Objective: To determine the IC50 of this compound on the viability of cancer cells.

Materials:

-

BRAF V600E mutant cancer cell line

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for 72 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the role of the B-Raf/MAPK pathway in cancer. Its high potency and selectivity for B-Raf make it a suitable compound for both in vitro and in vivo studies aimed at validating B-Raf as a therapeutic target and exploring the mechanisms of resistance to B-Raf inhibitors. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their experimental designs. Further characterization of its pharmacokinetic properties and its efficacy across a broader range of cancer models will continue to enhance its utility in the field of cancer research.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF kinases[image] - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the B-Raf Inhibitor SB-590885

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-590885 is a potent and selective, small-molecule inhibitor of the B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Activating mutations in the BRAF gene, particularly the V600E substitution, are prevalent in a variety of human cancers, most notably melanoma, leading to constitutive activation of the MAPK cascade and driving tumorigenesis.[2][3] this compound has demonstrated significant preclinical efficacy in selectively inhibiting the proliferation of cancer cells harboring the BRAF V600E mutation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a triarylimidazole compound that functions as an ATP-competitive inhibitor of B-Raf kinase.[1][4] Crystallographic studies have revealed that this compound binds to the ATP-binding pocket of the B-Raf kinase domain, stabilizing it in an active configuration.[1][4] This binding mode is distinct from other multi-kinase inhibitors.[1] By occupying the ATP-binding site, this compound prevents the phosphorylation of MEK, the downstream substrate of B-Raf, thereby inhibiting the entire MAPK signaling cascade.[5][6] This leads to a reduction in ERK phosphorylation, which ultimately results in the inhibition of cell proliferation and the induction of apoptosis in BRAF-mutant cancer cells.[3][7]

Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[8][9] In cancer cells with a BRAF V600E mutation, the B-Raf protein is constitutively active, leading to uncontrolled downstream signaling.[6] this compound specifically targets this mutated B-Raf, inhibiting its kinase activity and blocking the aberrant signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: Biochemical Activity

| Parameter | Value | Notes |

| B-Raf Ki app | 0.16 ± 0.03 nmol/L | Coupled assay with MEK activity dependent on B-Raf.[10] |

| c-Raf Ki app | 1.72 ± 0.65 nmol/L | Demonstrates ~11-fold selectivity for B-Raf over c-Raf.[7][10] |

| B-Raf Kd | 0.3 nM | High affinity for B-Raf.[11] |

Table 2: Cellular Activity in BRAF V600E Mutant Cell Lines

| Cell Line | EC50 (ERK Phosphorylation) | EC50 (Proliferation) |

| Colo205 | 28 nM | 0.1 µM |

| HT29 | 58 nM | 0.87 µM |

| A375P | 290 nM | 0.37 µM |

| SKMEL28 | 58 nM | 0.12 µM |

| MALME-3M | 190 nM | 0.15 µM |

| Data from reference[7]. |

Table 3: Selectivity Profile

| Kinase | Activity | Notes |

| B-Raf | Potent Inhibition | Primary target.[7] |

| c-Raf | Moderate Inhibition | ~11-fold less sensitive than B-Raf.[7] |

| Other Kinases (Panel of 46) | Minimal to No Inhibition | Highly selective for Raf kinases.[7][11] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Biochemical Kinase Assay (Coupled Assay)

This assay measures the ability of this compound to inhibit B-Raf kinase activity by quantifying the subsequent phosphorylation of MEK.

Protocol:

-

Reagents: Recombinant B-Raf and inactive MEK1, ATP (with γ-³²P-ATP spike), test compound (this compound), kinase buffer.

-

Procedure: a. Incubate recombinant B-Raf kinase with varying concentrations of this compound. b. Initiate the kinase reaction by adding inactive MEK1 and ATP. c. Allow the reaction to proceed for a specified time at a controlled temperature. d. Stop the reaction. e. Separate the phosphorylated MEK from the reaction mixture using SDS-PAGE. f. Quantify the incorporated radioactivity to determine the level of kinase inhibition.

-

Data Analysis: Calculate IC50 or Ki app values from the dose-response curves.[10]

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Culture: Plate cancer cell lines (e.g., A375P, Colo205) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound (in 0.1% DMSO) and incubate for 72 hours at 37°C in a 5% CO₂ incubator.[7][10]

-

Quantification of Viable Cells: a. Use a reagent such as CellTiter-Glo® (Promega).[10] b. Measure luminescence using a plate reader.

-

Data Analysis: Determine the EC50 values for proliferation inhibition from the dose-response curves.[7]

Western Blot Analysis for ERK Phosphorylation

This method is used to assess the inhibition of downstream signaling from B-Raf.

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified duration, then lyse the cells in an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. c. Wash and incubate with the appropriate secondary antibodies.

-

Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).[10]

-

Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., female nude mice, 8-12 weeks old).[10]

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A375P cells) in a Matrigel suspension into the flanks of the mice.[10]

-

Tumor Growth and Randomization: Allow the tumors to grow to a volume of 150-250 mm³. Randomize the mice into treatment and control groups (n=8 per group).[10]

-

Treatment: a. Vehicle Control: Administer a vehicle solution (e.g., 2% N,N-dimethylacetamide, 2% Cremophor EL, and 96% acidified water).[10] b. This compound Treatment: Administer this compound at a specified dose (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection daily for a defined period (e.g., 21 days).[10]

-

Tumor Measurement: Measure tumor volume using calipers twice weekly.[10]

-

Data Analysis: Compare the tumor growth in the treated group to the control group to assess the efficacy of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of B-Raf kinase with significant preclinical activity against cancer cells harboring the BRAF V600E mutation. Its well-defined mechanism of action and demonstrated efficacy in both in vitro and in vivo models validate oncogenic B-Raf as a key therapeutic target. The detailed protocols provided in this guide offer a robust framework for the further investigation and characterization of this compound and other B-Raf inhibitors in a research and drug development setting. While this compound itself has been noted to have poor pharmacokinetic characteristics, it has served as a valuable tool compound and a foundation for the development of clinically approved B-Raf inhibitors.[12]

References

- 1. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neoplasiaresearch.com [neoplasiaresearch.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 9. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. rndsystems.com [rndsystems.com]

- 12. A Novel, Selective and Efficacious Nanomolar Pyridopyrazinone Inhibitor of V600EBRAF - PMC [pmc.ncbi.nlm.nih.gov]

SB-590885: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of SB-590885, a potent and highly selective inhibitor of B-Raf kinase. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

Quantitative Selectivity Profile

This compound is a triarylimidazole compound that demonstrates remarkable selectivity for B-Raf kinase.[1] It exhibits potent inhibition of the oncogenic B-Raf V600E mutant, a key driver in several human cancers.[1][2] The inhibitory activity of this compound is significantly higher for B-Raf compared to its closely related isoform, c-Raf, and it shows minimal activity against a broader panel of other human kinases.

The key quantitative metrics for the inhibitory potency of this compound are summarized in the table below.

| Target Kinase | Inhibition Constant (Ki app) | Binding Affinity (Kd) | Fold Selectivity (B-Raf vs. c-Raf) |

| B-Raf | 0.16 nM | 0.3 nM | ~11-fold |

| c-Raf | 1.72 nM | Not Reported |

Data compiled from multiple sources.[3][4]

In broader kinase screening, this compound was profiled against a panel of 48 other human kinases and displayed minimal off-target activity, underscoring its high selectivity.[3][4]

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor that binds to the active conformation of the B-Raf kinase domain.[1] B-Raf is a central component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which is crucial for regulating cell growth, proliferation, and survival. In many cancers, mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway. By selectively inhibiting B-Raf, this compound effectively blocks downstream signaling to MEK and ERK, thereby inhibiting the proliferation of cancer cells harboring the BRAF mutation.

The B-Raf/MEK/ERK signaling cascade is depicted in the diagram below.

References

SB-590885: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of SB-590885, a potent and selective inhibitor of B-Raf kinase. The document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the underlying biological pathways and experimental workflows.

Core Target and Mechanism of Action

This compound is a novel triarylimidazole compound that selectively inhibits Raf kinases.[1] Its primary target has been validated as the B-Raf kinase, with a significantly higher potency for B-Raf compared to c-Raf.[1][2] The compound demonstrates particular efficacy against the oncogenic V600E mutant of B-Raf, a common driver mutation in various cancers, most notably melanoma.[3][4]

The mechanism of action of this compound involves binding to the ATP-binding pocket of the B-Raf kinase domain.[5] Crystallographic studies have revealed that this compound stabilizes the oncogenic B-Raf kinase domain in an active configuration.[1][5] This mode of inhibition is distinct from other multi-kinase inhibitors.[1] By inhibiting B-Raf, this compound effectively blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, leading to the inhibition of MEK and ERK phosphorylation.[3][6] This ultimately results in the suppression of cancer cell proliferation, transformation, and tumorigenicity.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Target/System | Reference |

| Ki app | 0.16 ± 0.03 nmol/L | Oncogenic B-Raf | [5] |

| Kd | 300 pM | B-Raf kinase | [6] |

| Ki | 0.16 nM | B-Raf | [2] |

| Ki | 1.72 nM | c-Raf | [2] |

Table 2: Cellular Activity of this compound in B-RafV600E Mutant Cell Lines

| Cell Line | EC50 (ERK Phosphorylation) | EC50 (Proliferation) | Reference |

| Colo205 | 28 nM | 0.1 µM | [2] |

| HT29 | 58 nM | 0.87 µM | [2] |

| A375P | 290 nM | 0.37 µM | [2] |

| SKMEL28 | 58 nM | 0.12 µM | [2] |

| MALME-3M | 190 nM | 0.15 µM | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the validation of this compound's target.

B-Raf Kinase Inhibition Assay (Coupled Assay)

This assay measures the ability of this compound to inhibit B-Raf kinase activity by quantifying the subsequent phosphorylation of MEK.

-

Materials: Recombinant active B-Raf (e.g., B-RafV600E), inactive MEK, ATP, this compound, assay buffer (e.g., Tris-HCl, MgCl2, DTT), microplates, and a detection system (e.g., anti-phospho-MEK antibody and a secondary detection reagent).

-

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add B-Raf kinase and the diluted this compound. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of inactive MEK and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated MEK using an appropriate detection method, such as ELISA with a phospho-specific antibody or a luminescence-based assay.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the downstream MAPK signaling pathway in cancer cell lines.

-

Materials: B-Raf mutant cancer cell lines (e.g., A375P, Colo205), cell culture medium, this compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH), and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Protocol:

-

Seed the cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with antibodies against total ERK and a loading control to normalize the data.

-

Cell Proliferation Assay

This assay measures the inhibitory effect of this compound on the growth of cancer cell lines.

-

Materials: B-Raf mutant cancer cell lines, cell culture medium, this compound, and a reagent for measuring cell viability (e.g., MTS, MTT, or a reagent for measuring ATP content).

-

Protocol:

-

Seed the cells in 96-well plates at a predetermined density.

-

After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

-

Visualizations

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its validation.

Caption: The MAPK signaling pathway and the inhibitory action of this compound on oncogenic B-Raf.

Caption: A representative experimental workflow for the preclinical validation of this compound.

Conclusion

The collective evidence from in vitro biochemical assays, cell-based functional screens, and in vivo tumor models provides a robust validation of oncogenic B-Raf as the primary target of this compound.[1][3][5] The compound's potent and selective inhibition of the B-RafV600E mutant and the consequent suppression of the MAPK signaling pathway underscore its therapeutic potential in cancers harboring this specific mutation. While this compound has demonstrated significant preclinical efficacy, its progression to clinical trials has not been widely reported. Nevertheless, the studies involving this compound have been instrumental in validating oncogenic B-Raf as a druggable target in cancer therapy.[1][3]

References

- 1. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. rcsb.org [rcsb.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. stemcell.com [stemcell.com]

SB-590885: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-590885 is a potent and selective small-molecule inhibitor of the B-Raf kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway, frequently driven by activating mutations in the BRAF gene such as the V600E mutation, is a key factor in the development of numerous cancers, most notably melanoma.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The RAS/RAF/MEK/ERK pathway is a pivotal signaling cascade that transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, survival, and migration.[5][6][7] The RAF kinase family, comprising A-Raf, B-Raf, and C-Raf, are central components of this pathway.[8] Activating mutations in the BRAF gene are present in a significant percentage of human cancers, with the V600E mutation being the most common.[9] This has established mutant B-Raf as a key therapeutic target.[10] this compound is a triarylimidazole compound that has demonstrated high potency and selectivity for B-Raf, making it a valuable tool for cancer research and a lead compound for the development of targeted therapies.[11]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the B-Raf kinase. Crystallographic studies have revealed that this compound stabilizes the oncogenic B-Raf kinase domain in an active "αC-in/DFG-in" conformation.[11][12] This is distinct from other classes of RAF inhibitors.[11][13] By binding to the ATP pocket of B-Raf, this compound prevents the phosphorylation and subsequent activation of its downstream target, MEK1/2, thereby inhibiting the entire ERK signaling cascade.[1][14] This leads to a reduction in ERK phosphorylation, ultimately suppressing the proliferation of cancer cells that are dependent on the constitutively active B-Raf mutant.

Signaling Pathway

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | Parameter | Value (nM) | Reference(s) |

| B-Raf | Kd | 0.3 | [1][2] |

| B-Raf | Ki app | 0.16 | [1][2][13] |

| c-Raf | Ki app | 1.72 | [1][2][13] |

Table 2: Cellular Activity in BRAFV600E Mutant Cancer Cell Lines

| Cell Line | Assay | Parameter | Value (nM) | Reference(s) |

| Colo205 | ERK Phosphorylation | EC50 | 28 | [2][13] |

| Cell Proliferation | EC50 | 100 | [2][13] | |

| HT29 | ERK Phosphorylation | EC50 | 58 | [2][13] |

| Cell Proliferation | EC50 | 870 | [2][13] | |

| A375P | ERK Phosphorylation | EC50 | 290 | [2][13] |

| Cell Proliferation | EC50 | 370 | [2][13] | |

| SKMEL28 | ERK Phosphorylation | EC50 | 58 | [2][13] |

| Cell Proliferation | EC50 | 120 | [2][13] | |

| MALME-3M | ERK Phosphorylation | EC50 | 190 | [2][13] |

| Cell Proliferation | EC50 | 150 | [2][13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro B-Raf Kinase Inhibition Assay

This protocol is adapted from luminescence-based kinase assays and is suitable for determining the IC50 of this compound against B-Raf.[1]

Workflow Diagram:

Materials:

-

Recombinant B-Raf (V600E) enzyme

-

MEK1 (inactive) as a substrate

-

Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[15]

-

ATP solution

-

This compound

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

96-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in kinase buffer with a constant final DMSO concentration (e.g., 1%).

-

Dilute the B-Raf enzyme and MEK1 substrate in kinase buffer to the desired concentrations.

-

-

Assay Plate Setup:

-

To each well of a 96-well plate, add the diluted B-Raf enzyme, MEK1 substrate, and the serially diluted this compound or vehicle control.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for 45 minutes.[1]

-

-

Signal Detection:

-

Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

-

Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 10 minutes to stabilize the signal.[1]

-

-

Data Acquisition:

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Cell Proliferation (MTT) Assay

This protocol describes a colorimetric assay to measure the effect of this compound on the proliferation and viability of cancer cells.[5][12][16]

Workflow Diagram:

Materials:

-

BRAF mutant and wild-type cancer cell lines

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.[17]

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium.

-

Add the diluted compound or vehicle control to the respective wells.

-

Incubate the plates for 72 hours.[2]

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in the incubator.[16]

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Express the absorbance of treated wells as a percentage of the vehicle control.

-

Plot the percentage of cell viability against the log concentration of this compound to determine the EC50 value.

-

Western Blot for ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) and total ERK in cell lysates to assess the inhibitory effect of this compound on the RAF/MEK/ERK pathway.[18][11][19]

Workflow Diagram:

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescent (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.[11]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.[18]

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

-

Detection and Analysis:

-

Add the ECL substrate and capture the chemiluminescent signal.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK or a loading control like GAPDH.

-

Quantify the band intensities to determine the relative levels of p-ERK.

-

In Vivo Melanoma Xenograft Model

This protocol outlines the establishment of a subcutaneous melanoma xenograft model in immunocompromised mice to evaluate the anti-tumor efficacy of this compound.[10][13]

Workflow Diagram:

Materials:

-

Human melanoma cell line (e.g., A375)

-

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

-

Complete culture medium

-

Matrigel®

-

This compound

-

Vehicle for administration (e.g., 0.5% methylcellulose)

-

Calipers

Procedure:

-

Xenograft Implantation:

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor formation.

-

Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.[10]

-

Administer this compound at the desired dose and schedule (e.g., daily oral gavage).

-

-

Efficacy Evaluation:

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

The tumors can be weighed and processed for further analysis, such as Western blotting or immunohistochemistry.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of B-Raf kinase. Its ability to specifically target the constitutively active B-Raf V600E mutant makes it an invaluable research tool for elucidating the role of the RAF/MEK/ERK pathway in cancer and for the preclinical evaluation of targeted therapeutic strategies. The protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchhub.com [researchhub.com]

- 6. In-vivo xenograft murine human uveal melanoma model develops hepatic micrometastases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. stemcell.com [stemcell.com]

- 12. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]

- 13. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. spandidos-publications.com [spandidos-publications.com]

SB-590885 in Melanoma: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to the B-Raf kinase inhibitor, SB-590885, in the context of melanoma research.

Core Concepts: Mechanism of Action of this compound

This compound is a potent and selective inhibitor of Raf kinases, with a notably higher potency for B-Raf compared to c-Raf.[1] In melanoma, a significant subset of tumors harbors activating mutations in the BRAF gene, most commonly the V600E mutation, which leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][3] This pathway, encompassing RAS, RAF, MEK, and ERK, is a critical regulator of cell proliferation, differentiation, and survival.[4][5]

This compound functions by competitively binding to the ATP-binding site of the B-Raf kinase domain.[6] Crystallographic analysis has revealed that this compound stabilizes the oncogenic B-Raf kinase domain in an active configuration, a mechanism distinct from other multi-kinase inhibitors.[1] By inhibiting B-Raf, this compound effectively blocks the downstream phosphorylation of MEK and subsequently ERK, leading to a suppression of the entire signaling cascade.[6][7] This inhibition of the MAPK pathway ultimately results in decreased cell proliferation and tumorigenicity in melanoma cells expressing the oncogenic B-Raf mutation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical melanoma studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | Parameter | Value | Reference(s) |

| B-Raf | Ki | 0.16 nM | [7] |

| c-Raf | Ki | 1.72 nM | [7] |

| B-Raf | Kd | 0.3 nM | [7] |

Ki (Inhibition constant) and Kd (Dissociation constant) are measures of the inhibitor's potency.

Table 2: Cellular Activity of this compound in Melanoma Cell Lines with BRAFV600E Mutation

| Cell Line | Assay | Parameter | Value | Reference(s) |

| Colo205 | ERK Phosphorylation | EC50 | 28 nM | [7] |

| HT29 | ERK Phosphorylation | EC50 | 58 nM | [7] |

| A375P | ERK Phosphorylation | EC50 | 290 nM | [7] |

| SKMEL28 | ERK Phosphorylation | EC50 | 58 nM | [7] |

| MALME-3M | ERK Phosphorylation | EC50 | 190 nM | [7] |

| Colo205 | Proliferation | EC50 | 0.1 µM | [7] |

| HT29 | Proliferation | EC50 | 0.87 µM | [7] |

| A375P | Proliferation | EC50 | 0.37 µM | [7] |

| SKMEL28 | Proliferation | EC50 | 0.12 µM | [7] |

| MALME-3M | Proliferation | EC50 | 0.15 µM | [7] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a typical experimental workflow for evaluating this compound are provided below.

References

- 1. A375 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. A375 Xenograft Model | Xenograft Services [xenograft.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

The Role of SB-590885 in the Generation of Induced Pluripotent Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of induced pluripotent stem cells (iPSCs) from somatic cells represents a cornerstone of modern regenerative medicine and disease modeling. The process, however, has historically been inefficient and slow. The advent of small molecules that can modulate key cellular signaling pathways has revolutionized the field, offering ways to enhance the speed, efficiency, and quality of iPSC generation. Among these, SB-590885, a potent and selective inhibitor of the B-Raf kinase, has emerged as a key component in advanced reprogramming cocktails.

This technical guide provides an in-depth overview of this compound's role in iPSC generation, detailing its mechanism of action, providing experimental protocols for its use, and presenting relevant quantitative data.

Mechanism of Action: Inhibition of the RAF/MEK/ERK Pathway

This compound exerts its effects by targeting a critical signaling cascade: the RAF/MEK/ERK pathway (also known as the MAPK pathway). This pathway is a central regulator of various cellular processes, including proliferation, differentiation, and survival.

1.1. The RAF/MEK/ERK Signaling Cascade

Under normal conditions, extracellular signals (e.g., growth factors) bind to receptor tyrosine kinases on the cell surface. This triggers a cascade of intracellular phosphorylation events, beginning with the activation of RAS, which in turn activates RAF kinases (A-RAF, B-RAF, C-RAF). Activated RAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus, where it phosphorylates a multitude of transcription factors, leading to changes in gene expression that typically promote cell proliferation and a mesenchymal phenotype.

1.2. This compound as a B-Raf Inhibitor

This compound is a highly selective inhibitor of B-Raf kinase, with a reported Kd (dissociation constant) of 0.3 nM[1]. By binding to the ATP-binding pocket of B-Raf, it prevents the phosphorylation and activation of MEK, thereby effectively shutting down the downstream signaling cascade[1].

1.3. Role in Reprogramming: Facilitating Mesenchymal-to-Epithelial Transition (MET)

The reprogramming of fibroblasts, which are mesenchymal cells, into iPSCs, which are epithelial-like, requires a fundamental shift in cell identity known as the Mesenchymal-to-Epithelial Transition (MET). This is a critical and often rate-limiting early step in the reprogramming process.

The RAF/MEK/ERK pathway is a known driver of the opposite process, the Epithelial-to-Mesenchymal Transition (EMT). By inhibiting this pathway, this compound helps to suppress the mesenchymal state and promotes the acquisition of an epithelial phenotype, thereby facilitating MET and the initiation of reprogramming.

Data Presentation: Small Molecule Cocktails for Naïve Pluripotency

This compound is most effectively used as part of a cocktail of small molecules designed to induce and maintain a "naïve" state of pluripotency, which is considered an earlier developmental state than conventional "primed" iPSCs and more closely resembles the cells of the pre-implantation epiblast. One such well-defined cocktail is the "5i/L/A" medium. While direct quantitative data on the specific contribution of this compound to iPSC generation efficiency is not extensively documented in comparative studies, the high efficiency of protocols utilizing these cocktails underscores the importance of inhibiting the RAF/MEK/ERK pathway.

| Component | Target Kinase | Typical Concentration | Reference |

| This compound | B-Raf | 1 µM | [Dong et al., 2020] |

| PD0325901 | MEK | 1 µM | [Dong et al., 2020] |

| CHIR99021 | GSK3 | 3 µM | [Dong et al., 2020] |

| IM-12 | SRC | 0.5 µM | [Dong et al., 2020] |

| WH-4-023 | ROCK | 2 µM | [Dong et al., 2020] |

| hLIF | - | 10 ng/mL | [Dong et al., 2020] |

| Activin A | - | 20 ng/mL | [Dong et al., 2020] |

Table 1: Composition of the 5i/L/A Cocktail for Naïve Pluripotency.

Experimental Protocols

The following is a generalized protocol for the generation of human iPSCs from fibroblasts using a combination of transcription factor delivery and the 5i/L/A small molecule cocktail. This protocol assumes the use of non-integrating Sendai viral vectors for the delivery of Yamanaka factors (Oct4, Sox2, Klf4, c-Myc).

3.1. Materials and Reagents

-

Cells: Low-passage human dermal fibroblasts

-

Reprogramming Factors: Sendai virus vectors encoding human OCT4, SOX2, KLF4, and c-MYC

-

Media:

-

Fibroblast medium (e.g., DMEM + 10% FBS)

-

N2B27-based basal medium

-

5i/L/A cocktail components (see Table 1 for final concentrations)

-

-

Small Molecules:

-

This compound (Tocris, Cat. No. 2650 or similar)

-

PD0325901

-

CHIR99021

-

IM-12

-

WH-4-023

-

-

Growth Factors:

-

Human Leukemia Inhibitory Factor (hLIF)

-

Activin A

-

-

Culture Vessels: 6-well plates coated with Matrigel or Vitronectin

3.2. Experimental Workflow

3.3. Step-by-Step Procedure

-

Day -1: Cell Seeding

-

Seed human dermal fibroblasts onto a Matrigel-coated 6-well plate in fibroblast medium at a density that will result in 70-80% confluency on the day of transduction.

-

-

Day 0: Transduction

-

Aspirate the fibroblast medium and replace it with fresh medium.

-

Add the Sendai virus cocktail encoding OCT4, SOX2, KLF4, and c-Myc to the cells according to the manufacturer's recommended multiplicity of infection (MOI).

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Day 1: Medium Change

-

Aspirate the virus-containing medium and wash the cells gently with DPBS.

-

Add fresh fibroblast medium to the cells.

-

-

Days 2-7: Transition to Reprogramming Medium

-

On Day 2, switch the culture medium to a basal reprogramming medium such as N2B27.

-

Continue to change the medium every other day. During this phase, the cells will begin to undergo MET, and small clusters of epithelial-like cells may become visible.

-

-

Day 8 onwards: Culture in 5i/L/A Medium

-

Prepare the complete 5i/L/A medium by supplementing the N2B27 basal medium with the small molecules and growth factors at the concentrations listed in Table 1.

-

From Day 8 onwards, culture the cells in the 5i/L/A medium, replacing it daily.

-

-

Days 14-28: Emergence and Identification of iPSC Colonies

-

Monitor the cultures for the appearance of iPSC colonies. Naïve iPSC colonies typically have a distinct dome-shaped morphology with well-defined borders.

-

Colonies should emerge and become ready for picking between 2 to 4 weeks post-transduction.

-

-

Colony Picking and Expansion

-

Once colonies are of a sufficient size, manually pick them and transfer them to a new Matrigel-coated plate for expansion.

-

Continue to culture the expanded iPSCs in the 5i/L/A medium.

-

Conclusion

This compound, through its potent inhibition of the RAF/MEK/ERK signaling pathway, plays a crucial role in modern iPSC generation protocols. By facilitating the essential Mesenchymal-to-Epithelial Transition, it helps to overcome a key barrier in the reprogramming of somatic cells. When used in combination with other small molecules in cocktails such as the 5i/L/A medium, this compound contributes to the efficient generation of high-quality, naïve iPSCs. This technical guide provides a framework for researchers to understand and apply this powerful small molecule in their cellular reprogramming workflows, paving the way for advancements in disease modeling and the development of novel cell-based therapies.

References

SB-590885 and its Role in ERK Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SB-590885, a potent and selective small molecule inhibitor of the B-Raf kinase. It details the compound's mechanism of action, its divergent effects on Extracellular Signal-Regulated Kinase (ERK) phosphorylation in different genetic contexts, and the experimental protocols used to characterize these activities.

Introduction: The RAF/MEK/ERK Pathway and this compound

The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of this pathway, often through activating mutations in genes like BRAF, is a hallmark of many human cancers, particularly melanoma.[5][6][7] The B-Raf V600E mutation, a single amino acid substitution, results in a constitutively active kinase that drives oncogenic signaling.[7][8]

This compound is a triarylimidazole compound developed as a highly potent and selective inhibitor of B-Raf kinase.[5][9] It was designed to target the ATP-binding pocket of B-Raf, thereby blocking its catalytic activity and inhibiting downstream signaling to MEK and ERK.[10] This guide explores the nuanced effects of this compound, including its intended inhibitory function and the phenomenon of paradoxical pathway activation.

Mechanism of Action

This compound is classified as a Type I kinase inhibitor, meaning it binds to the active conformation of the B-Raf kinase domain.[11][12] Crystallographic analysis confirms that this compound occupies the ATP-binding pocket, stabilizing the kinase in an active state which is distinct from the mechanism of other multi-kinase inhibitors like BAY43-9006 (Sorafenib).[5][10][13] Its primary mechanism involves preventing the phosphorylation of MEK1/2, the direct downstream substrate of B-Raf, which in turn prevents the phosphorylation and activation of ERK1/2.[3][4]

The compound exhibits significant selectivity for B-Raf over c-Raf and a panel of other human kinases, making it a valuable tool for studying B-Raf-specific signaling.[9][13][14][15]

Quantitative Data: Inhibitory Potency and Cellular Activity

The efficacy of this compound has been quantified in both cell-free and cellular assays. The tables below summarize key data points from various studies.

Table 1: Inhibitory Potency of this compound Against Raf Kinases

| Parameter | Target Kinase | Value | Reference |

|---|---|---|---|

| Ki (app) | B-Raf (oncogenic) | 0.16 ± 0.03 nM | [9] |

| Ki | B-Raf | 0.16 nM | [13][14][15][16] |

| Ki (app) | c-Raf | 1.72 ± 0.65 nM | [9] |

| Ki | c-Raf | 1.72 nM | [13][14][15] |

| Kd | B-Raf | 0.3 nM | [13][14][15][17] |

| Selectivity | B-Raf vs. c-Raf | ~11-fold |[13][14][15][16] |

Table 2: Cellular Activity of this compound in B-RafV600E Mutant Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (ERK Phosphorylation) | EC50 (Proliferation) | Reference |

|---|---|---|---|---|

| Colo205 | Colorectal | 28 nM | 0.1 μM | [13][14][15] |

| HT29 | Colorectal | 58 nM | 0.87 μM | [13][14][15] |

| A375P | Melanoma | 290 nM | 0.37 μM | [13][14][15] |

| SKMEL28 | Melanoma | 58 nM | 0.12 μM | [13][14][15] |

| MALME-3M | Melanoma | 190 nM | 0.15 μM |[13][14][15] |

The Dichotomous Effect on ERK Phosphorylation

The effect of this compound on ERK phosphorylation is highly dependent on the genetic context of the cell, specifically the mutation status of BRAF and the activation state of upstream components like RAS.

In cancer cells harboring an activating BRAF mutation (e.g., V600E), the pathway is constitutively driven by the mutant B-Raf monomer. In this context, this compound acts as a potent inhibitor.[7] It directly binds to and blocks the activity of the oncogenic B-Raf protein, leading to a robust and dose-dependent decrease in the phosphorylation of MEK and, consequently, ERK.[6][8][13][15] This inhibition of ERK signaling is the basis for its anti-proliferative and pro-apoptotic effects in these tumors.[5][6]

Conversely, in cells with wild-type BRAF and high levels of active RAS, this compound can paradoxically activate the ERK pathway.[2][18][19][20][21] This phenomenon is a class effect for many Type I RAF inhibitors.[7][18] The mechanism relies on the dimerization of RAF proteins (e.g., B-Raf/c-Raf heterodimers).[19][21] When this compound binds to one RAF protomer within the dimer, it locks it in an active conformation. This drug-bound protomer then allosterically transactivates the other, drug-free protomer, leading to an overall increase in RAF dimer activity and enhanced downstream signaling to MEK and ERK.[2][7][19] This paradoxical activation can stimulate proliferation in non-target cells and is a known mechanism of resistance and secondary malignancies in clinical settings.[2][18]

Experimental Protocols

The following sections detail generalized protocols for key experiments used to evaluate the effect of this compound on ERK phosphorylation.

Western blotting is the primary method for quantifying changes in ERK phosphorylation, indicating pathway activity.[22]

-

Cell Culture and Treatment:

-

Seed relevant cancer cell lines (e.g., A375 [B-RafV600E] or other lines from Table 2) in 6-well plates to achieve 70-80% confluency.[22]

-

Prepare a stock solution of this compound in DMSO.[17]

-

Treat cells with increasing concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 1-24 hours). Include a DMSO-only vehicle control.[9][23]

-

-

Sample Preparation (Cell Lysis):

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Scrape and collect the lysate, then centrifuge to pellet cell debris. Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay. This ensures equal protein loading for electrophoresis.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by heating in a sample buffer containing a reducing agent.[24]

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.[24][25]

-

Perform electrophoresis to separate proteins by size.[26]

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[22]

-

-

Immunodetection:

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.[22][24][25]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., rabbit anti-p-ERK1/2) overnight at 4°C with gentle agitation.[24][27] The antibody should be diluted in the blocking buffer according to the manufacturer's recommendation.

-

Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[24]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[24][25]

-

Probing for Total ERK: To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody for total ERK, or a parallel blot can be run. A loading control like β-Actin is also commonly used.[8]

-

-

Detection and Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[27]

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis to quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative change in ERK phosphorylation.[22]

-

Cell-free assays are used to determine the direct inhibitory activity of a compound on a purified enzyme, allowing for the calculation of parameters like Ki.

-

Assay Components: The assay typically includes purified, active B-Raf kinase (e.g., recombinant B-RafV600E), a kinase-dead substrate (e.g., GST-MEK), and ATP.[11]

-

Procedure: The B-Raf enzyme is incubated with varying concentrations of this compound.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Measurement: The activity of B-Raf is measured by quantifying the amount of phosphorylated MEK produced. This can be done using various methods, such as an ELISA-based format with a phospho-specific antibody or by measuring ATP consumption.[11]

-

Data Analysis: The results are used to calculate the inhibitor's potency, typically reported as an IC50 or Ki value.[9]

Conclusion

This compound is a powerful chemical probe and a prototypical selective B-Raf inhibitor. Its effect on ERK phosphorylation is a clear example of context-dependent pharmacology. In cells driven by oncogenic B-Raf mutations, it potently inhibits the RAF/MEK/ERK pathway as intended. However, in cells with wild-type B-Raf and active upstream signaling, it can paradoxically hyperactivate the same pathway through RAF dimer transactivation. This dual activity underscores the critical importance of understanding the underlying genetic landscape of a biological system when interpreting the effects of targeted kinase inhibitors and highlights the complex feedback and regulatory mechanisms inherent in cellular signaling networks.

References

- 1. Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation [frontiersin.org]

- 3. Phosphorylation of BRAF by AMPK impairs BRAF-KSR1 association and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. A constitutive active MAPK/ERK pathway due to BRAFV600E positively regulates AHR pathway in PTC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. A Novel, Selective and Efficacious Nanomolar Pyridopyrazinone Inhibitor of V600EBRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. selleckchem.com [selleckchem.com]

- 14. universalbiologicals.com [universalbiologicals.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Raf (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 17. SB 590885 | Raf Kinase Inhibitors: R&D Systems [rndsystems.com]